tert-butyl3-(trimethylsilyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(trimethylsilyl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in organic chemistry due to their unique structural properties and reactivity. The tert-butyl and trimethylsilyl groups in this compound provide steric protection and influence its reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
The synthesis of tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate can be achieved through several routes. One common method involves the reaction of azetidine-1-carboxylate with tert-butyl and trimethylsilyl reagents under controlled conditions. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-(trimethylsilyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles such as halides or alkoxides.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various reagents, such as palladium-catalyzed cross-coupling with aryl halides.
Common reagents used in these reactions include halides, alkoxides, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(trimethylsilyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate involves its reactivity as an azetidine derivative. The compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The tert-butyl and trimethylsilyl groups influence its binding affinity and specificity, allowing it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
tert-Butyl 3-(trimethylsilyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
tert-Butyl 3-iodoazetidine-1-carboxylate: This compound has an iodine atom instead of a trimethylsilyl group, which affects its reactivity and applications.
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate:
The uniqueness of tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate lies in its specific functional groups, which offer distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
tert-butyl 3-trimethylsilylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2Si/c1-11(2,3)14-10(13)12-7-9(8-12)15(4,5)6/h9H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYWCSADDJNKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.39 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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